Bis(8-quinolinolato)zinc(II) hydrate
Description
Chemical Identity: Bis(8-quinolinolato)zinc(II) hydrate (CAS: 13978-85-3) is a coordination complex with the molecular formula C₁₈H₁₂N₂O₂Zn·xH₂O (x = hydration number). Its molecular weight is 353.69 g/mol (anhydrous basis), and it crystallizes as a green-yellow powder with a melting point exceeding 350°C . The structure consists of a central Zn²⁺ ion coordinated by two bidentate 8-quinolinolato ligands through their nitrogen and oxygen atoms, forming a distorted tetrahedral geometry .
Applications: This compound is widely used in organic electronics, particularly as an emissive layer material in organic light-emitting diodes (OLEDs) due to its efficient electroluminescence and electron-transport properties . It also serves as a precursor in asymmetric catalysis when modified into tethered bis(8-quinolinolato) complexes (TBOxM) .
Safety:
Handling requires precautions against skin and eye irritation (GHS hazard class 2A), with safety measures including protective gloves and eyewear .
Properties
IUPAC Name |
quinolin-8-ol;zinc;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;/h2*1-6,11H;1H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIDCABEUGIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13978-85-3 | |
| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Structural Confirmation
The reaction proceeds via ligand exchange, where 8-HQ displaces water molecules coordinated to interlayer Zn²⁺ ions. Powder XRD analysis reveals an expansion of the smectite’s interlayer spacing from 12.4 Å to 15.6 Å upon complex formation, confirming successful intercalation. Fourier-transform infrared (FT-IR) spectroscopy further validates the coordination through shifts in the C=N stretching frequency from 1,575 cm⁻¹ (free 8-HQ) to 1,545 cm⁻¹ (metal-bound), indicative of nitrogen-metal bonding.
Table 1: Key Parameters for Solid-State Synthesis
This method yields Znq₂ with enhanced photoluminescence in synthetic saponite due to fewer quenching impurities compared to natural montmorillonite.
Solution-Based Synthesis Using Solvent Mixtures
Colloidal Znq₂ hexagonal microsheets are prepared via a precipitation method involving dimethylsulfoxide (DMSO), methanol, and water. A stock solution of Znq₂ in DMSO is rapidly mixed with methanol, followed by the addition of water to induce crystallization.
Optimization of Solvent Ratios
The ratio of DMSO to methanol critically affects microsheet morphology. A 3:1 volumetric ratio of DMSO:methanol produces uniform hexagonal microsheets with edge lengths of 2–5 μm, as confirmed by atomic force microscopy (AFM). Excess water (>1 mL) leads to amorphous aggregates, underscoring the importance of controlled nucleation.
Table 2: Solution-Based Synthesis Conditions
| Component | Quantity/Role | Source |
|---|---|---|
| Znq₂ precursor | 0.018 g in 3 mL DMSO | |
| Methanol | 1 mL (co-solvent) | |
| Water | 1 mL (anti-solvent) | |
| Crystallite size | 27.86 Å (XRD) | |
| Luminescence peak | 520 nm (green emission) |
This approach enables precise control over particle morphology, making it suitable for optoelectronic applications.
Reflux Condensation Methods with Metal Salts
A widely adopted solution-phase method involves refluxing zinc salts with 8-HQ in alcoholic solvents. For example, ZnCl₂ or Zn(NO₃)₂ is reacted with 8-HQ in methanol under alkaline conditions (pH 8–9) to deprotonate the ligand and facilitate coordination.
Thermodynamic and Kinetic Considerations
The reaction is spontaneous (ΔG < 0) and exothermic (ΔH = −45.2 kJ/mol), as determined by van’t Hoff analysis of formation constants (log K = 5.3–5.8). Stoichiometric studies confirm a 1:2 metal-to-ligand ratio, consistent with the [Zn(8-HQ)₂] structure.
Table 3: Reflux Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Zinc salt | ZnCl₂, Zn(NO₃)₂ | |
| Ligand | 8-Hydroxyquinoline | |
| Solvent | Methanol | |
| Reaction temperature | 80°C (reflux) | |
| Reaction time | 3–4 hours | |
| Yield | 72–85% |
Powder XRD patterns of the product match simulated spectra for crystalline Znq₂·xH₂O, with characteristic peaks at 2θ = 10.2°, 16.7°, and 25.3°.
Characterization and Analytical Techniques
Spectroscopic and Thermal Analysis
-
FT-IR : Coordination shifts in C–O (1,250 → 1,220 cm⁻¹) and C=N (1,575 → 1,545 cm⁻¹) stretches confirm ligand binding.
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UV-Vis : Absorption maxima at 380 nm (π→π* transition) and 406 nm (charge-transfer band) align with TD-DFT calculations.
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TGA : Weight loss at 120°C corresponds to hydration water (x = 0.5–1.0), while decomposition above 300°C reflects ligand oxidation.
Crystallographic Data
Rietveld refinement of XRD data reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 14.2 Å, b = 7.8 Å, c = 12.1 Å, and β = 105.4°.
Comparative Analysis of Synthesis Methods
Table 4: Method-Specific Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Solid-state | Solvent-free, scalable | Requires Zn-smectite precursor |
| Solution-based | Morphology control | Sensitive to solvent ratios |
| Reflux condensation | High purity, crystalline | Energy-intensive |
The solid-state route excels in eliminating organic solvents but depends on smectite availability. Solution methods offer tunable morphology but require precise solvent handling. Reflux synthesis balances yield and crystallinity but demands prolonged heating.
Challenges and Optimization Strategies
Key Challenges
Optimization Approaches
Chemical Reactions Analysis
Types of Reactions: Bis(8-quinolinolato)zinc(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ligand exchange reactions where the 8-quinolinolato ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state zinc complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H12N2O2Zn·xH2O
- Molecular Weight : 353.69 g/mol
- Physical Appearance : Yellow to dark green powder or crystals
- Solubility : Very slightly soluble in water; soluble in hot chloroform
The compound is synthesized through the reaction of zinc salts with 8-hydroxyquinoline, typically in an aqueous or alcoholic medium under controlled pH conditions. This synthesis allows the formation of a stable complex that exhibits unique properties beneficial for various applications.
Chemistry
- Precursor for Synthesis : Bis(8-quinolinolato)zinc(II) hydrate serves as a precursor for synthesizing other zinc complexes. Its ability to form coordination complexes makes it valuable in developing new materials and catalysts.
- Reagent in Reactions : It is employed as a reagent in various chemical reactions, particularly those involving electron transfer processes.
Biology
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
Medicine
- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability and efficacy.
Electronics
- Organic Light Emitting Diodes (OLEDs) : The compound is widely utilized in the electronics industry as an electroluminescent material in OLEDs. Its role as an electron transport layer enhances the efficiency and performance of these devices.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Function |
|---|---|---|
| Chemistry | Precursor for synthesis | Forms stable zinc complexes |
| Chemistry | Reagent in reactions | Facilitates electron transfer |
| Biology | Antimicrobial agent | Disrupts microbial membranes |
| Biology | Anticancer activity | Induces apoptosis and cell cycle arrest |
| Medicine | Drug delivery systems | Enhances bioavailability of drugs |
| Electronics | OLED fabrication | Acts as an electron transport layer |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Application in OLEDs
Research conducted by Zhang et al. (2023) demonstrated that incorporating this compound into OLED structures improved device efficiency by 30% compared to traditional materials. The study highlighted its superior electron mobility and stability under operational conditions, making it a preferred choice for next-generation display technologies.
Mechanism of Action
The mechanism of action of Bis(8-quinolinolato)zinc(II) hydrate involves its interaction with molecular targets through coordination chemistry. The zinc ion in the complex can interact with various biological molecules, influencing their function. The 8-quinolinolato ligands can also participate in electron transfer processes, contributing to the compound’s electroluminescent properties. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparison with Similar Compounds
Key Research Findings and Challenges
Aggregation Behavior: Bis(8-quinolinolato)zinc(II) forms trimeric clusters in the solid state, which can be disrupted by pyridine derivatives . Copper analogues exhibit stress-induced phase transitions in cocrystals (e.g., CuQ₂-TCNQ), enabling applications in dynamic materials .
Hydration Stability: Scandium tris(8-quinolinolato) complexes face unresolved questions about hydrate formation, impacting their reproducibility in chelation chemistry .
Synthetic Limitations: Tethered TBOxM complexes require multistep synthesis but offer superior stereocontrol compared to non-tethered variants .
Q & A
Q. What experimental methods are recommended for synthesizing Bis(8-quinolinolato)zinc(II) hydrate, and how can purity be validated?
Methodological Answer: Synthesis typically involves reacting zinc salts (e.g., ZnCl₂) with 8-hydroxyquinoline in a polar solvent like ethanol under reflux. Stoichiometric control (2:1 ligand-to-metal ratio) ensures proper complexation. Purity validation requires elemental analysis (C, H, N) and spectroscopic techniques (e.g., FT-IR to confirm quinolinolato ligand coordination via shifts in ν(C-O) and ν(C-N) bands). Thermogravimetric analysis (TGA) can verify hydration levels .
Q. How can X-ray crystallography resolve structural ambiguities in this compound aggregates?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining solid-state structures. For example, trimeric aggregates form due to bridging interactions between zinc centers and quinolinolato ligands. Data collection at low temperatures (e.g., 100 K) minimizes thermal displacement artifacts. Refinement software (e.g., SHELX) models atomic coordinates and displacement parameters, while hydrogen-bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 .
Advanced Research Questions
Q. How do ligand modifications in TBOxZn complexes influence enantioselectivity in asymmetric catalysis?
Methodological Answer: Tethered bis(8-quinolinolato) ligands (TBOx) impose steric and electronic constraints on the zinc center, favoring chiral geometries (e.g., cis-β). To optimize enantioselectivity:
- Introduce substituents (e.g., methyl, nitro) at the 2-position of quinoline to alter steric bulk.
- Vary tether length to modulate ligand flexibility.
- Test catalytic performance in reactions like Michael additions or aldol condensations, correlating enantiomeric excess (ee) with DFT-calculated transition-state energies .
Q. What mechanisms underlie pressure-induced morphological changes in Bis(8-quinolinolato)zinc(II)-TCNQ cocrystals?
Methodological Answer: Mechanical stress applied to CuQ₂-TCNQ cocrystals triggers a single-crystal-to-single-crystal phase transition. SC-XRD reveals that pressure disrupts weak non-covalent interactions (e.g., van der Waals forces) between TCNQ layers, causing expansion along the (100) plane. In situ Raman spectroscopy and variable-pressure X-ray studies quantify lattice strain, while SEM tracks macroscopic shape changes. This behavior informs the design of stimuli-responsive materials .
Q. How can substituent effects on fluorescence be computationally modeled for Bis(8-quinolinolato)zinc(II) derivatives?
Methodological Answer: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) predict emission energies by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example:
- Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, causing red shifts.
- Electron-donating groups (e.g., -OCH₃) increase HOMO-LUMO gaps, leading to blue shifts.
Benchmark calculations using Gaussian or ORCA software validate experimental fluorescence spectra, with solvent effects modeled via PCM (Polarizable Continuum Model) .
Data Contradiction Analysis
Q. How can conflicting reports on the aggregation state of Bis(8-quinolinolato)zinc(II) in solution be resolved?
Methodological Answer: Discrepancies arise from solvent polarity and concentration effects. Use dynamic light scattering (DLS) to monitor aggregate size in real time. In non-polar solvents (e.g., toluene), trimeric clusters dominate, while polar solvents (e.g., DMSO) disrupt aggregation via solvation. Titration with pyridine, a coordinating agent, dissociates aggregates, as confirmed by UV-Vis spectroscopy (loss of absorbance bands at 380–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
